N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a sulfanyl acetamide moiety. The molecule is characterized by:
- A sulfanyl acetamide linker (-S-CH2-C(=O)-NH-) bridging the pyrimidoindole core to a 4-acetamidophenyl group, enhancing hydrogen-bonding capacity and solubility .
This structure is optimized for targeting enzymes or receptors where the pyrimidoindole core mimics purine or pyrimidine bases, while the sulfanyl acetamide moiety contributes to covalent or non-covalent binding .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-3-12-28-22(31)21-20(17-6-4-5-7-18(17)26-21)27-23(28)32-13-19(30)25-16-10-8-15(9-11-16)24-14(2)29/h3-11,26H,1,12-13H2,2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOSMZZOOGJFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the prop-2-en-1-yl group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides in the presence of a base.
Attachment of the sulfanyl bridge: This step involves the reaction of the pyrimidoindole derivative with a thiol compound to introduce the sulfanyl group.
Coupling with the acetamidophenyl group: The final step involves the coupling of the intermediate with 4-acetamidophenyl acetic acid or its derivatives under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups within the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamidophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes, receptors, and proteins, potentially leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
In contrast, 1,3,4-oxadiazole derivatives () prioritize metabolic stability and membrane permeability due to their smaller size .
Substituent Effects :
- The allyl group in the target compound introduces electrophilic reactivity absent in methoxy () or ethyl () substituents, which may enable covalent binding to cysteine residues in enzymes .
- The 4-acetamidophenyl group enhances hydrogen-bonding capacity relative to 4-sulfamoylphenyl () or 4-ethylphenyl (), improving solubility and target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling reactions similar to (diazonium salt coupling, 94–95% yields), but the allyl group may require protective strategies to avoid side reactions .
- Oxadiazole analogs () employ cyclization with CS2/KOH, which is less applicable to pyrimidoindole systems .
Pyrimidoindole cores are associated with kinase inhibition (e.g., CDK, JAK), where the allyl group could modulate allosteric effects .
Physicochemical Properties
Biological Activity
N-(4-acetamidophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a pyrimidoindole core connected by a sulfanyl bridge to an acetamidophenyl group, suggests diverse interactions with biological targets. This article reviews the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is with a molecular weight of 421.51 g/mol. The presence of multiple functional groups allows for various chemical reactions and potential biological interactions.
The exact mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific enzymes and receptors. The presence of the sulfanyl group may enhance its reactivity towards biological targets, potentially leading to modulation of signaling pathways and biological processes. Further research is necessary to clarify these mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have demonstrated activity against various bacterial and fungal strains, comparable or superior to standard antibiotics like isoniazid and ciprofloxacin .
Cytotoxic Effects
In vitro studies suggest potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis in specific cancer cells through the activation of caspases or modulation of cell cycle regulators. However, detailed studies are required to establish its efficacy and safety profile in clinical settings.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications in the acetamidophenyl or pyrimidoindole moieties can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters lipophilicity and binding affinity |
| Variation in the sulfanyl group | Modifies reactivity and interaction with biological targets |
Case Studies
- Antimicrobial Efficacy Study : A series of related compounds were tested against mycobacterial strains. The results indicated that modifications similar to those in this compound enhanced activity against resistant strains .
- Cytotoxicity Assessment : In a study evaluating various derivatives for their cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7), certain derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:
- Core formation : Cyclization of substituted indole precursors with pyrimidine intermediates under reflux conditions (e.g., using acetic acid as a solvent) .
- Sulfanyl-acetamide linkage : Thiolation via nucleophilic substitution, often requiring catalysts like K₂CO₃ in DMF at 80–100°C .
- Prop-2-en-1-yl introduction : Alkylation using allyl bromide under inert atmospheres (N₂/Ar) .
- Optimization : Monitor progress via TLC and HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl group protons at δ 5.1–5.8 ppm, acetamide carbonyl at ~170 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass) and purity (>95% by reverse-phase C18 columns) .
- X-ray crystallography : Resolves crystal packing and stereochemistry in derivatives (e.g., pyrimidoindole core planarity) .
Q. What preliminary biological activities have been observed in structurally related compounds?
- Methodological Answer : Analogous pyrimidoindoles exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7), linked to topoisomerase II inhibition .
- Assay design : Use MTT assays for cytotoxicity and fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductase targets) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent effects :
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Acetamidophenyl | Enhances solubility and target binding via H-bonding | |
| Prop-2-en-1-yl | Increases metabolic stability compared to ethyl/methyl groups | |
| Sulfanyl linker | Modulates redox activity and thiol-disulfide interactions |
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .
Q. What experimental strategies resolve contradictions in reported biological data for pyrimidoindole derivatives?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity outliers .
- Metabolic stability studies : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition : Fluorescence polarization assays reveal competitive inhibition of dihydrofolate reductase (DHFR) with Ki ~150 nM .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ATP) show affinity for ATP-binding pockets in tyrosine kinases .
- Pathway analysis : RNA-seq of treated cancer cells identifies downregulation of PI3K/AKT/mTOR pathways .
Q. How can stability and solubility challenges be addressed during formulation?
- Methodological Answer :
- pH-dependent stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–9; observe maximal stability at pH 6–7 (citrate buffer) .
- Solubility enhancement : Use co-solvents (PEG-400) or nanoemulsions (lecithin/tween-80) to achieve >1 mg/mL in aqueous media .
- Lyophilization : Freeze-dry with trehalose (1:2 w/w) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
